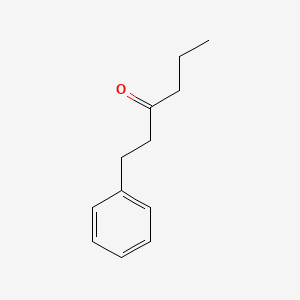
4-Chlorophenyl chloroformate
Overview
Description
4-Chlorophenyl chloroformate is a chemical compound with the formula C7H4Cl2O2 . It is used as a coupling agent in the synthesis of ureas, carbamates, and carbonates .
Synthesis Analysis
In the synthesis of polyanionic cellulose carbamates, this compound was found to readily react with C6-OH of the model cellulose derivative . This reaction was part of a larger process involving the aminolysis of cellulose carbonate half-esters in an ionic liquid/DMF medium .Molecular Structure Analysis
The molecular structure of this compound consists of 7 carbon atoms, 4 hydrogen atoms, 2 chlorine atoms, and 2 oxygen atoms . The molecular weight is 191.011 .Chemical Reactions Analysis
This compound is used in the preparation of N-hydroxy-N-methylcarbamate 4-chlorophenyl ester . It is also used as a reagent that enables the covalent coupling of a peptide onto a macromer .Physical And Chemical Properties Analysis
This compound is a liquid with a density of 1.365 g/mL at 25 °C . It has a boiling point of 100-102 °C/12 mmHg . The refractive index is 1.533 .Scientific Research Applications
Dealkylating Agent for Tertiary Amines
4-Chlorophenyl chloroformate has been utilized as a dealkylating agent for tertiary amines. Studies have shown that it reacts with tertiary amines at room temperature to form thiocarbamates and alkyl chlorides. These thiocarbamates can be converted to secondary amine salts through further chemical processing. This reaction pathway offers comparable or superior selectivity and reaction rates to other chloroformates (Heidari & Baradarani, 2006).
Adsorption Studies
Activated carbon fibers (ACFs) have been used to study the adsorption capacities of various phenols, including 4-chlorophenol. The adsorption capacities were analyzed under different temperatures using Langmuir, Freundlich, and Redlich–Peterson equations. This research provided insights into the adsorption mechanisms and kinetics of phenols on activated carbon fibers (Liu et al., 2010).
Ultrasound-Enhanced Desorption
An innovative technique involving the use of low-frequency ultrasound has been explored for the desorption of 4-chlorophenol from granular activated carbon. This study investigated the impact of various operational parameters on the desorption kinetics, revealing that ultrasound can effectively enhance the desorption process (Saoudi & Hamdaoui, 2011).
Photocatalytic Decomposition
Research into the photocatalytic decomposition of 4-chlorophenol in water has led to the development of magnetic nanocomposites, such as Fe3O4-Cr2O3. These nanocomposites have shown promising results in breaking down 4-chlorophenol under ultraviolet irradiation, highlighting their potential for environmental remediation applications (Singh et al., 2017).
Catalytic Decomposition
Activated carbons modified with chemical pretreatments have been studied for their role in the catalytic decomposition of hydrogen peroxide and 4-chlorophenol. This research aimed to understand the influence of surface properties of activated carbons on the decomposition process and its efficiency (Huang et al., 2003).
Safety and Hazards
Mechanism of Action
Target of Action
4-Chlorophenyl chloroformate is a chemical compound used in the preparation of N-hydroxy-N-methylcarbamate 4-chlorophenyl ester Chloroformates in general are known to react with amines, alcohols, and phenols, forming carbamates, esters, and carbonates respectively .
Mode of Action
The mode of action of this compound involves the formation of a carbamate. This occurs when the chloroformate reacts with an amine group, leading to the release of a chloride ion and the formation of a carbamate . This reaction is typically facilitated by a base, which acts as a catalyst.
Pharmacokinetics
The compound is known to be a liquid at room temperature with a boiling point of 100-102 °c/12 mmhg . Its density is 1.365 g/mL at 25 °C , suggesting that it is relatively dense compared to many biological fluids. These properties could influence its bioavailability and distribution within the body.
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and pH. For instance, the compound should be kept away from water or moist air and stored at a temperature of 2-8°C . These conditions suggest that the compound’s stability and efficacy could be compromised in a humid environment or at temperatures outside this range.
Properties
IUPAC Name |
(4-chlorophenyl) carbonochloridate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2O2/c8-5-1-3-6(4-2-5)11-7(9)10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYWGPCLTVXMMHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60227716 | |
| Record name | 4-Chlorophenyl chloroformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60227716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7693-45-0 | |
| Record name | 4-Chlorophenyl chloroformate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007693450 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chlorophenyl chloroformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60227716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-chlorophenyl) carbonochloridate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of 4-chlorophenyl chloroformate in carbohydrate chemistry?
A1: this compound is a versatile reagent used to introduce a carbamate functional group to molecules, particularly in carbohydrate chemistry [, ]. For example, it reacts with the C6-OH group of cellulose derivatives to form cellulose carbonate half-esters, which can then be further modified via aminolysis []. This approach allows the synthesis of polyanionic cellulose carbamates, potentially useful as chiral cation exchangers in HPLC [].
Q2: Why is this compound preferred over other chloroformates in certain reactions?
A2: While other chloroformates like phenyl chloroformate can also react with cellulose derivatives, the choice of this compound might be driven by its reactivity and the stability of the resulting intermediate. Research shows that 4-nitrophenyl chloroformate, for example, does not readily react with the C6-OH group of certain cellulose derivatives []. Additionally, 4-chlorophenyl carbamate glycosides, formed as intermediates in ureido glycoside synthesis, exhibit good stability at room temperature and possess a long shelf life, making them convenient for synthetic applications [].
Q3: How does the use of this compound simplify the synthesis of substituted ureido glycosides?
A3: Traditionally, the synthesis of substituted ureido glycosides involved using 1-isocyanato glycosides, which are often unstable and require careful handling. The introduction of this compound provides a more convenient and stereospecific approach []. Azido glycosides are first reduced to amines and subsequently reacted with this compound to yield stable 4-chlorophenyl carbamate glycosides. These intermediates can be stored at room temperature and readily generate the reactive 1-isocyanato glycosides in situ under mild basic conditions, allowing for a controlled reaction with amines to produce the desired substituted ureido glycosides [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




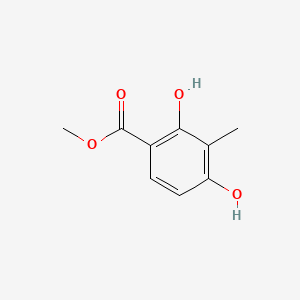


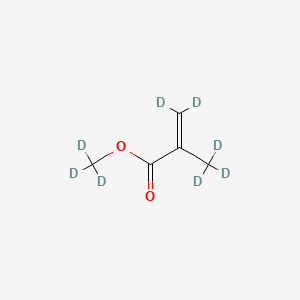
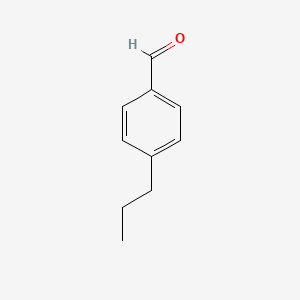
![Benzothiazole, 2-[(chloromethyl)thio]-](/img/structure/B1360212.png)

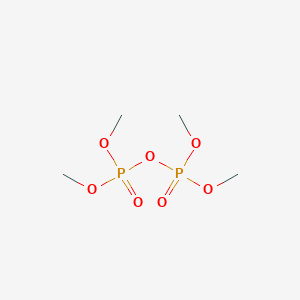
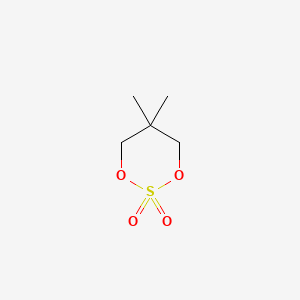

![Phenol, 2-[[(4-butylphenyl)imino]methyl]-5-methoxy-](/img/structure/B1360220.png)
